molecular formula C₇H₇D₇O₄ B1151446 (2S,3S)-Viridifloric Acid-d7

(2S,3S)-Viridifloric Acid-d7

Cat. No.: B1151446
M. Wt: 169.23
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-Viridifloric Acid-d7 is a deuterium-labeled isotopologue of viridifloric acid, a naturally occurring necic acid. This chiral compound is scientifically recognized as a key biosynthetic building block in the formation of pyrrolizidine alkaloids (PAs), a large class of secondary metabolites found in various plants . The incorporation of seven deuterium atoms makes it an indispensable internal standard for quantitative mass spectrometry, enabling precise and sensitive analysis of PA pathways. Researchers utilize this labeled compound for tracing biosynthetic routes, studying plant metabolism, and conducting rigorous kinetic studies with high accuracy. Its primary research value lies in advancing the understanding of alkaloid biosynthesis and supporting analytical method development in phytochemistry. Furthermore, given that certain pyrrolizidine alkaloids are of significant toxicological concern in food safety, as noted in studies on borage and other plants, reliable analytical standards like (2S,3S)-Viridifloric Acid-d7 are crucial for accurate exposure risk assessments . This compound is intended for laboratory research applications and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C₇H₇D₇O₄

Molecular Weight

169.23

Synonyms

(2S,3S)-2,3-Dihydroxy-2-isopropyl-d7-butanoic Acid;  [S-(R*,R*)]-2,3-Dihydroxy-2-(1-methylethyl-d7)butanoic Acid;  (2S,3S)-2,3-Dihydroxy-2-isopropyl-d7-butyric Acid;  (-)-(2’S,3’S)-Viridifloric Acid-d7;  (-)-Viridifloric Acid-d7;  (-)-Viridiflorinoic Aci

Origin of Product

United States

Stereoselective Synthesis and Isotopic Labeling Strategies for 2s,3s Viridifloric Acid D7

Methodologies for Stereocontrolled Preparation of (2S,3S)-Viridifloric Acid Precursors

The precise arrangement of atoms in (2S,3S)-viridifloric acid, which contains two contiguous stereocenters, necessitates the use of stereoselective synthesis. The goal is to control the formation of these chiral centers to exclusively yield the desired (2S,3S) diastereomer. Several established strategies in organic synthesis can be adapted to prepare the non-deuterated precursors with the correct stereochemistry. mdpi.com

Key approaches include:

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products as starting materials. For a molecule like viridifloric acid, a suitable starting material could be a chiral amino acid or sugar that already contains one or more of the required stereocenters. elsevierpure.com For instance, syntheses of similar complex amino-hydroxypropanoic acids have successfully started from common chiral materials like Garner's aldehyde to control the stereochemical outcome. elsevierpure.com

Asymmetric Catalysis: Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can guide a reaction to favor the formation of one stereoisomer over others. Reactions like asymmetric hydrogenation, dihydroxylation, or epoxidation are powerful tools for setting stereocenters with high selectivity. mdpi.com

Substrate-Controlled Synthesis: In this approach, an existing stereocenter in the molecule directs the formation of a new stereocenter. This is often achieved through steric hindrance, where the bulky groups of the existing chiral center block one face of the molecule, forcing reagents to attack from the less hindered face.

These methodologies are not mutually exclusive and are often used in combination to construct complex chiral molecules efficiently.

Table 1: Comparison of Stereocontrolled Synthesis Strategies

Strategy Principle Advantages Common Reactions
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules as starting points. Predictable stereochemistry from the start; well-established starting materials. Nucleophilic additions, reductions.
Asymmetric Catalysis Employs a chiral catalyst to induce stereoselectivity in a prochiral substrate. High enantiomeric excess achievable; small amount of catalyst needed. Asymmetric hydrogenation, epoxidation, dihydroxylation.

| Substrate-Controlled | An existing stereocenter directs the stereochemical outcome of a new one. | Good for building molecules with multiple stereocenters in a defined relationship. | Diastereoselective reductions, alkylations. |

Targeted Deuteration Approaches for Specific Isotopic Enrichment in (2S,3S)-Viridifloric Acid-d7

Isotopic labeling involves the replacement of one or more atoms in a molecule with an isotope, in this case, replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). wikipedia.org Achieving a specific labeling pattern, such as the seven deuterium atoms in (2S,3S)-Viridifloric Acid-d7, requires highly selective chemical reactions. Modern synthetic methods offer precise control over which C-H bonds are targeted for deuteration. acs.orgcolab.ws

For a carboxylic acid like viridifloric acid, several methods could be employed on a suitable precursor:

Decarboxylative Deuteration: This technique involves removing a carboxylic acid group and replacing it with a deuterium atom. Recent advances using synergistic photoredox and hydrogen atom transfer (HAT) catalysis allow this transformation to occur under mild conditions with heavy water (D₂O) as the deuterium source. nih.govnju.edu.cnresearchgate.net This method provides excellent deuterium incorporation at specific, predictable sites. nih.govnju.edu.cn

α- and β-C(sp³)–H Deuteration: Direct, late-stage deuteration of C-H bonds adjacent (alpha) or one carbon removed (beta) from the carboxylic acid group is now possible. chemrxiv.orgelsevierpure.com These methods often use transition metal catalysts that can reversibly activate specific C-H bonds, allowing for hydrogen-deuterium exchange when a deuterated solvent is used. chemrxiv.org This allows for the precise introduction of deuterium without major alterations to the carbon skeleton.

Reductive Deuteration: Precursors containing double bonds or carbonyl groups can be reduced using deuterium gas (D₂) with a catalyst or with deuterated metal hydrides (e.g., NaBD₄, LiAlD₄). nih.gov This is a classic and effective method for incorporating two or more deuterium atoms across a functional group.

Dehalogenative Deuteration: A precursor can be synthesized with halogen atoms (e.g., bromine or iodine) at the desired positions for labeling. These halogens can then be reductively replaced with deuterium from a deuterium source. google.com

The synthesis of the "-d7" isotopologue would likely require a combination of these techniques applied to a custom-designed precursor to label specific methyl and backbone positions.

Table 2: Modern Deuteration Methods for Carboxylic Acids and Related Precursors

Method Target Position Deuterium Source Key Features
Photoredox Decarboxylative Deuteration Carbon atom of the carboxyl group D₂O Mild reaction conditions; high D-incorporation. nih.govnju.edu.cn
Catalytic α-Deuteration C-H bond(s) alpha to the carboxyl group Deuterated Solvents High regioselectivity for the α-position. elsevierpure.com
Catalytic β-C-H Deuteration C-H bond(s) beta to the carboxyl group Deuterated Solvents Enables late-stage functionalization of typically unreactive C-H bonds. chemrxiv.org

| Reductive Deuteration | Alkenes, Ketones | D₂, NaBD₄, LiAlD₄ | Well-established method for saturating functional groups with deuterium. nih.gov |

Role of (2S,3S)-Viridifloric Acid-d7 as a Labeled Intermediate in Complex Natural Product Synthesis

The primary application of (2S,3S)-Viridifloric Acid-d7 is as a stable isotopically labeled (SIL) intermediate for the synthesis of deuterated natural products, specifically pyrrolizidine (B1209537) alkaloids. These deuterated PAs serve as ideal internal standards for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgclearsynth.comscispace.com

The quantification of toxic PAs in food products (like honey and herbal teas), animal feed, and botanical dietary supplements is a significant issue for global food safety. mdpi.comlgcstandards.com Accurate measurement is challenging due to the complexity of these sample matrices, which can cause signal suppression or enhancement during mass spectrometry analysis. texilajournal.comnih.gov

A deuterated internal standard, such as a PA synthesized from (2S,3S)-Viridifloric Acid-d7, resolves this issue. clearsynth.com

Chemical and Physical Similarity: The labeled PA is chemically identical to the non-labeled analyte, so it behaves the same way during sample extraction, cleanup, and chromatography, ensuring that any sample loss or analytical variability affects both compounds equally. researchgate.net

Mass Distinction: It is easily distinguished from the target analyte by the mass spectrometer due to the mass difference imparted by the seven deuterium atoms.

Accurate Quantification: By adding a known amount of the deuterated standard to a sample, the ratio of the analyte's signal to the standard's signal can be used to calculate the analyte's exact concentration, correcting for matrix effects and ensuring high precision and accuracy. clearsynth.comtexilajournal.com

Therefore, (2S,3S)-Viridifloric Acid-d7 is a critical building block for creating analytical tools essential for toxicology research and regulatory monitoring of hazardous pyrrolizidine alkaloids. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
(2S,3S)-Viridifloric Acid-d7
(2S,3S)-Viridifloric Acid
Garner's Aldehyde
Deuterium
Heavy Water (D₂O)
Deuterium Gas (D₂)
Sodium borodeuteride (NaBD₄)

Application of 2s,3s Viridifloric Acid D7 in Advanced Analytical Spectroscopies and Mass Spectrometry

Enhancing Signal Resolution and Quantification in Nuclear Magnetic Resonance (NMR) Studies with Deuterated Analogs

In ¹H (proton) Nuclear Magnetic Resonance (NMR) spectroscopy, the use of deuterated analogs like (2S,3S)-Viridifloric Acid-d7 is a fundamental strategy for improving spectral quality. Since the deuterium (B1214612) nucleus (²H) resonates at a significantly different frequency from the proton nucleus (¹H), it is effectively "silent" in a standard proton NMR experiment. researchgate.net This property is invaluable for two primary reasons: simplifying complex spectra and improving quantitative accuracy.

When analyzing viridifloric acid in a complex mixture, its proton signals can overlap with those of other components, leading to a crowded spectrum that is difficult to interpret. By using (2S,3S)-Viridifloric Acid-d7 as an internal standard, its contribution to the ¹H NMR spectrum is negligible, thus not adding to the spectral complexity. sigmaaldrich.comnih.gov Furthermore, if specific protons on the viridifloric acid molecule itself are replaced by deuterium, it can simplify the spin-spin coupling patterns of neighboring protons, transforming complex multiplets into simpler, more easily interpretable signals. This selective deuteration aids in the definitive assignment of proton resonances.

For quantitative NMR (qNMR), a deuterated analog serves as an ideal internal standard. While not directly observed in the ¹H spectrum, its non-deuterated counterpart can be accurately quantified by comparing the integral of a specific analyte signal to the integral of a known amount of a different, non-interfering reference standard. The use of a deuterated version of the analyte itself is particularly advantageous in methods that correct for sample loss during preparation. nih.gov

Table 1: Hypothetical ¹H NMR Signal Simplification by Selective Deuteration

This table illustrates how replacing a proton (H) with a deuteron (B1233211) (D) at a specific position in a molecule can simplify the signal of an adjacent proton.

Structure Fragment Observed Signal for Hₐ Reason for Signal Pattern
Hₐ-CHₙMultipletSignal is split by the adjacent 'n' protons.
Hₐ-CDₙSinglet or reduced multipletDeuterium does not cause significant splitting in ¹H NMR, simplifying the Hₐ signal.

Precision in Mass Spectrometric Analysis and Fragmentation Pathway Elucidation Using (2S,3S)-Viridifloric Acid-d7

In mass spectrometry (MS), (2S,3S)-Viridifloric Acid-d7 is an indispensable tool for both quantification and structural elucidation. As an internal standard, it is chemically identical to the analyte, ensuring it co-elutes in chromatographic separations and experiences similar ionization efficiency. However, its molecular weight is increased by seven mass units (Da) due to the seven deuterium atoms. This mass difference allows the mass spectrometer to easily distinguish the analyte from the internal standard.

A primary application is in the elucidation of fragmentation pathways in tandem mass spectrometry (MS/MS). nih.gov When a molecule is fragmented, the resulting product ions provide a structural fingerprint. By comparing the MS/MS spectrum of natural viridifloric acid with that of (2S,3S)-Viridifloric Acid-d7, researchers can determine the precise location of the deuterium atoms on the fragment ions. scispace.com A fragment that retains all seven deuterium atoms will show a mass shift of +7 Da, while a fragment that has lost a portion of the molecule containing some of the deuterium atoms will show a smaller mass shift. This information is crucial for confirming the structure of fragments and understanding the molecule's fragmentation mechanism under specific conditions. scielo.brresearchgate.net

Table 2: Illustrative Mass-to-Charge (m/z) Comparison for Fragmentation Analysis

This table shows a hypothetical comparison of parent and fragment ions for viridifloric acid and its d7-labeled analog, assuming the parent ion is [M+H]⁺.

Ion Viridifloric Acid (d0) m/z (2S,3S)-Viridifloric Acid-d7 (d7) m/z Mass Shift (Da) Inference
Parent Ion [M+H]⁺XX + 7+7Confirms the mass of the internal standard.
Fragment Ion AYY + 7+7The fragment contains all seven deuterium labels.
Fragment Ion BZZ + 4+4The fragment lost a piece containing three deuterium atoms.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Complex Biological Matrices

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard technique for achieving the highest level of accuracy and precision in quantitative analysis. utmb.edu The method relies on the use of a stable isotope-labeled internal standard, such as (2S,3S)-Viridifloric Acid-d7, which is added to a sample at a known concentration at the earliest stage of sample preparation. clearsynth.comresearchgate.net

Because the deuterated standard is chemically identical to the native analyte, it behaves identically during all subsequent steps, including extraction, derivatization, and chromatography. scispace.com Any loss of sample during this workflow will affect both the analyte and the internal standard to the same degree. Consequently, the ratio of the analyte to the internal standard remains constant regardless of sample loss.

In the final MS analysis, the instrument measures the signal intensity ratio of the native analyte to the (2S,3S)-Viridifloric Acid-d7 standard. By comparing this measured ratio to a calibration curve prepared with known ratios of the two compounds, the absolute concentration of the analyte in the original sample can be determined with exceptional accuracy, effectively correcting for matrix effects and variations in instrument response.

Table 3: Principle of Absolute Quantification using IDMS

This table outlines a simplified calculation to determine the analyte concentration in an unknown sample.

Parameter Value / Description
Concentration of d7-Standard AddedC_std (e.g., 100 ng/mL)
Measured MS Signal Intensity of AnalyteI_analyte
Measured MS Signal Intensity of d7-StandardI_std
Response Factor (from calibration curve)RF
Calculated Analyte Concentration C_analyte = (I_analyte / I_std) * C_std * RF

Investigating Molecular Interactions and Conformations via Deuterium Isotope Effects in Solution

The substitution of hydrogen with deuterium can induce subtle but measurable changes in a molecule's physical and chemical properties, collectively known as deuterium isotope effects. bibliotekanauki.pl These effects arise primarily from the greater mass of deuterium, which leads to a lower zero-point vibrational energy and a stronger, shorter carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

These subtle differences can be exploited to study molecular dynamics and intermolecular interactions in solution. fu-berlin.de For instance, if a hydrogen atom involved in a critical hydrogen bond is replaced with deuterium, the strength and geometry of that bond may be slightly altered. This can be detected by high-resolution NMR as a small change in the chemical shift of nearby nuclei, providing insight into the molecule's conformation and its interaction with solvent molecules or biological receptors. acs.org

In studies of reaction kinetics, the kinetic isotope effect (KIE) can be observed. If a C-H bond is broken in the rate-determining step of a reaction, the corresponding C-D bond will be broken more slowly due to its greater strength. Measuring the reaction rate for both the deuterated and non-deuterated viridifloric acid can thus reveal mechanistic details about its metabolic pathways or chemical degradation. These advanced applications provide a deeper understanding of the molecule's behavior at a fundamental level.

Elucidation of Biosynthetic Pathways and Metabolic Fates Using 2s,3s Viridifloric Acid D7 As a Tracer

Tracing Precursor Incorporation and Intermediary Metabolism in Pyrrolizidine (B1209537) Alkaloid Biosynthesis

Pyrrolizidine alkaloids are esters composed of a necine base and a necic acid moiety. While the biosynthesis of the necine base has been extensively studied, the formation of the necic acid component is less understood. The use of isotopically labeled precursors is crucial in mapping these pathways.

Role of L-Valine and Related Amino Acids as Necic Acid Precursors

Feeding experiments with isotopically labeled amino acids have been instrumental in identifying the building blocks of necic acids. L-valine has been identified as a key precursor for the biosynthesis of viridifloric acid. The proposed pathway involves an acyloin-type condensation of two molecules derived from L-valine.

By administering (2S,3S)-Viridifloric Acid-d7 to PA-producing plants, researchers can directly investigate its incorporation into the final PA structures. Mass spectrometry analysis of the isolated PAs would reveal the presence of the deuterium (B1214612) label, confirming that the intact necic acid is incorporated. Furthermore, by comparing the labeling patterns with those obtained from feeding experiments with labeled L-valine, the biosynthetic link can be solidified.

Table 1: Hypothetical Incorporation of Labeled Precursors into a Pyrrolizidine Alkaloid

Precursor AdministeredPyrrolizidine Alkaloid AnalyzedIsotopic Label Detected in Necic Acid MoietyImplication
L-Valine-¹³C₅Lycopsamine¹³CConfirms L-valine as a precursor.
(2S,3S)-Viridifloric Acid-d7Lycopsamined7Demonstrates direct incorporation of viridifloric acid.

Enzymatic Transformations and Stereochemical Fidelity in Viridifloric Acid Formation

The formation of viridifloric acid from its precursors involves a series of enzymatic reactions that determine its specific stereochemistry. The use of a stereospecifically labeled tracer like (2S,3S)-Viridifloric Acid-d7 is critical for understanding the stereochemical integrity of these processes.

If (2S,3S)-Viridifloric Acid-d7 is incorporated into PAs without alteration of its stereochemistry, it would indicate that the enzymatic machinery responsible for esterifying the necic acid to the necine base is highly specific for this particular stereoisomer. Any epimerization or other chemical transformation of the viridifloric acid moiety prior to or after incorporation would be detectable by analyzing the isotopic and stereochemical signature of the resulting PAs. This provides insight into the substrate specificity of the acyltransferases involved in the final steps of PA biosynthesis.

Understanding the Biotransformation and Turnover of Necic Acid Moieties in Planta

Once incorporated into a PA, the necic acid moiety is not necessarily static. It can undergo further biotransformation, contributing to the diversity of PAs found in plants. Using (2S,3S)-Viridifloric Acid-d7 as a tracer allows for the tracking of these modifications over time.

For instance, hydroxylation, dehydrogenation, or other modifications of the viridifloric acid part of the PA molecule can be monitored. By conducting pulse-chase experiments with the labeled compound, the rate of turnover of specific PAs and their conversion into other derivatives can be quantified. This provides a dynamic view of PA metabolism in the plant.

Table 2: Hypothetical Biotransformation of a (2S,3S)-Viridifloric Acid-d7 labeled Pyrrolizidine Alkaloid

Time after AdministrationLabeled Compound DetectedIsotopic Label (d7) LocationInferred Metabolic Process
6 hoursLycopsamine-d7Viridifloric acid moietyInitial incorporation
24 hoursHydroxy-lycopsamine-d7Hydroxylated viridifloric acid moietyEnzymatic hydroxylation
48 hoursDehydro-lycopsamine-d7Dehydrogenated viridifloric acid moietyEnzymatic dehydrogenation

Application of Isotopic Labeling to Investigate Pyrrolizidine Alkaloid Conjugation and Derivatization

In addition to modification of the core PA structure, plants can also conjugate these alkaloids with other molecules, such as sugars or amino acids. These conjugation reactions can alter the solubility, transport, and storage of PAs within the plant.

The use of (2S,3S)-Viridifloric Acid-d7 enables the specific tracking of viridifloric acid-containing PAs into their conjugated forms. By analyzing plant extracts for deuterium-labeled metabolites, novel PA conjugates can be identified. For example, a search for metabolites with a mass shift corresponding to the addition of a hexose (B10828440) sugar to the d7-labeled PA would reveal glycosylated derivatives. This approach is instrumental in identifying the enzymes and pathways involved in the detoxification and sequestration of PAs in planta.

Investigation of Enzymatic Mechanisms and Kinetic Isotope Effects with 2s,3s Viridifloric Acid D7

Probing Reaction Mechanisms of Biosynthetic Enzymes Utilizing Deuterated Substrates

The use of deuterated substrates is a cornerstone technique in the study of enzyme mechanisms. When a C-H bond is cleaved during the rate-determining step of a reaction, substituting hydrogen with deuterium (B1214612) (a C-D bond) typically leads to a slower reaction rate. This phenomenon, known as the kinetic isotope effect (KIE), provides direct evidence for C-H bond cleavage in the enzymatic transition state.

In the context of pyrrolizidine (B1209537) alkaloid biosynthesis, enzymes may modify (2S,3S)-Viridifloric Acid through reactions such as hydroxylation or desaturation. By feeding a plant or an in vitro enzymatic assay with (2S,3S)-Viridifloric Acid-d7, researchers can pinpoint which specific C-H bonds are targeted by the enzyme. If the deuterium labels are placed at the suspected site of enzymatic action, and a significant decrease in the reaction rate is observed compared to the non-deuterated substrate, it confirms that the C-H bond at this position is broken during the crucial step of the catalytic cycle. This method allows for the elucidation of complex reaction pathways and the identification of transient intermediates that are otherwise difficult to observe.

Quantitative Analysis of Primary and Secondary Kinetic Isotope Effects on Enzyme Activity

Kinetic isotope effects (KIEs) are quantitatively defined as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD). These effects are categorized as either primary or secondary.

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step of the reaction. For C-H bond cleavage, primary deuterium KIEs (kH/kD) are typically in the range of 2 to 7, but can be much larger if quantum tunneling is involved.

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. These effects are smaller (typically 0.8 to 1.4) and arise from changes in the hybridization state or steric environment of the carbon atom to which the isotope is attached.

Table 1: Illustrative Kinetic Parameters for a Hypothetical Necic Acid Oxidase with Protiated and Deuterated (2S,3S)-Viridifloric Acid

Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)KIE (kH/kD) on kcat/Km
(2S,3S)-Viridifloric Acid (H)15.2552.76 x 10⁵5.8
(2S,3S)-Viridifloric Acid-d7 (D)3.1580.48 x 10⁵

Note: The data in this table is hypothetical and serves to illustrate the concept of a primary kinetic isotope effect. A KIE value of 5.8 would strongly suggest that a C-H bond, which is deuterated in the d7 isotopologue, is cleaved in the rate-determining step of the reaction catalyzed by this hypothetical enzyme.

Elucidating Substrate Specificity and Catalytic Competence of Necic Acid Modifying Enzymes

Enzymes exhibit a high degree of substrate specificity, which is dictated by the precise three-dimensional structure of their active site. Studying the interaction of an enzyme with both a natural substrate and its deuterated analog can reveal subtle details about binding and catalysis.

While the primary use of (2S,3S)-Viridifloric Acid-d7 is to study reaction mechanisms via KIEs, comparing the binding affinity (Km) of the deuterated versus the non-deuterated substrate can also be informative. In most cases, isotopic substitution has a negligible effect on the equilibrium binding constant, meaning the Km values should be very similar if Km represents the dissociation constant. A significant difference in Km would be unusual and could suggest that subtle vibrational or conformational differences due to deuteration impact how the substrate fits into the enzyme's active site.

Exploration of Chemical Ecology and Inter Species Interactions Through Labeled 2s,3s Viridifloric Acid Derivatives

Tracking the Biogenesis of Semiochemicals and Pheromones Derived from Necic Acids

The biosynthesis of pyrrolizidine (B1209537) alkaloids is a complex process involving the convergence of two primary metabolic pathways: one for the necine base and another for the necic acid moiety. The use of isotopically labeled compounds has been fundamental to elucidating these pathways. Early studies utilized radioisotopes like ¹⁴C to identify the foundational precursors of the necine base, such as ornithine and putrescine. Later advancements incorporated stable isotopes like ²H (deuterium), ¹³C, and ¹⁵N, allowing for more detailed analysis without the complications of radioactivity.

A deuterated compound such as (2S,3S)-Viridifloric Acid-d7 is exemplary of the probes used in modern biosynthetic studies. The necic acid portions of PAs are typically derived from common amino acids. For instance, viridifloric and trachelanthic acids are known to originate from the amino acid valine, while others, like senecic acid, are derived from isoleucine. By feeding plants a labeled precursor like deuterium-labeled valine, researchers can track the incorporation of the deuterium (B1214612) atoms into the viridifloric acid molecule and subsequently into the final pyrrolizidine alkaloid structure.

The ecological significance of this tracking extends beyond the plant. Many specialist insects have evolved to not only tolerate but actively sequester these plant-derived PAs. These sequestered alkaloids are then used as precursors for the insects' own semiochemicals, particularly pheromones. A well-documented example is found in arctiid moths (tiger moths), where males convert ingested PAs into dihydropyrrolizidine derivatives, which function as courtship pheromones to signal their fitness to females.

Using a labeled necic acid like (2S,3S)-Viridifloric Acid-d7 allows scientists to follow the complete journey of the molecule:

Uptake and incorporation within the plant to form a pyrrolizidine alkaloid.

Ingestion and sequestration by a specialist herbivore.

Metabolic conversion within the insect into a pheromone or other defensive compound.

This provides unambiguous evidence of the ecological transfer and transformation of these key chemical agents.

Precursor Amino AcidResulting Necic Acid Moiety
L-ValineViridifloric Acid, Trachelanthic Acid
L-IsoleucineAngelic Acid, Tiglic Acid, Senecic Acid

This table outlines the amino acid precursors for several common necic acids found in pyrrolizidine alkaloids.

Role of Viridifloric Acid Derivatives in Plant-Insect Coevolutionary Relationships

The interaction between PA-producing plants and insects is a classic example of a coevolutionary "arms race." Plants produce PAs, which are esters formed from a necine base and a necic acid like viridifloric acid, as a broad-spectrum defense. These compounds are often toxic, particularly hepatotoxic, to non-adapted generalist herbivores, thus deterring them from feeding.

In response to this chemical barrier, specialist insects have evolved sophisticated physiological mechanisms to overcome the toxicity of PAs. Instead of simply detoxifying the alkaloids, many of these insects have developed the ability to sequester them, storing the compounds in their bodies for their own purposes. This adaptation turns a plant's weapon into a shield for the insect.

Insects that sequester PAs, such as certain species of butterflies (Danainae, Ithomiinae) and moths (Arctiinae), gain significant protection from their own predators, such as birds and spiders. The sequestered alkaloids render the insects unpalatable. The structure of the alkaloid, including the necic acid portion, can be critical to its defensive efficacy. This relationship exerts reciprocal selective pressures: plants may evolve novel PA structures to evade specialist herbivores, while the herbivores are under pressure to adapt to these changes. This dynamic interplay drives the diversification of both the chemical defenses in plants and the detoxification or sequestration mechanisms in insects.

Insect GroupInteraction with Pyrrolizidine AlkaloidsEcological Outcome
Generalist HerbivoresDeterred by toxicityPlant is protected from herbivory
Specialist Herbivores (e.g., Arctiinae moths)Sequester alkaloidsInsect gains chemical defense against predators
Predators (e.g., Spiders)Avoid feeding on PA-laden insectsSpecialist insects have increased survival

This table summarizes the different interactions and outcomes related to pyrrolizidine alkaloids in the food web.

Mechanistic Studies of Chemical Defense and Communication Pathways

Mechanistic studies, often aided by labeled compounds, have illuminated the precise pathways of chemical defense and communication involving viridifloric acid derivatives.

Chemical Defense: The primary defensive mechanism of PAs against non-adapted organisms is metabolic activation into toxic pyrrolic esters, primarily in the liver, which are highly reactive alkylating agents that can damage DNA and other macromolecules. Specialist insects circumvent this toxicity by storing the alkaloids in a non-toxic N-oxide form, which is less reactive and can be quickly converted back to the tertiary alkaloid form when needed. When a predator attacks, the sequestered PAs act as a potent deterrent. Studies have shown that spiders will cut PA-containing moths out of their webs, rejecting them as prey based on their chemical profile.

Chemical Communication: The transformation of plant-derived PAs into insect pheromones is a remarkable example of chemical repurposing. In moths like Utetheisa ornatrix, males obtain PAs from their larval host plants. They then metabolize these alkaloids into the pheromone hydroxydanaidal. This pheromone is released from specialized structures during courtship and serves as an honest signal to the female; a higher quantity of pheromone indicates a larger amount of protective alkaloids the male possesses.

This chemical communication pathway extends to nuptial gifts and parental investment. During mating, the male transfers a significant portion of his sequestered alkaloids to the female via the spermatophore. The female then incorporates these protective compounds into her eggs, providing them with a chemical defense against predators and pathogens. This transfer ensures the survival of the next generation, linking a plant's defensive chemistry directly to an insect's reproductive success and offspring protection. Labeled viridifloric acid can be used to precisely quantify the transfer and allocation of these defensive compounds from male to female and into the eggs.

Emerging Research Frontiers and Methodological Advancements Enabled by 2s,3s Viridifloric Acid D7

Integration of Isotopic Labeling with Omics Technologies (e.g., Metabolomics, Fluxomics)

The integration of stable isotope labeling with "omics" technologies, particularly metabolomics and fluxomics, represents a paradigm shift in the study of cellular metabolism. (2S,3S)-Viridifloric Acid-d7 serves as a powerful tracer to elucidate the metabolic fate of viridifloric acid and related compounds within biological systems.

In metabolomics , which involves the comprehensive analysis of metabolites in a biological sample, (2S,3S)-Viridifloric Acid-d7 is invaluable for accurate quantification. When used as an internal standard, its chemical properties are nearly identical to the natural, non-labeled viridifloric acid, but it is distinguishable by its higher mass due to the seven deuterium (B1214612) atoms. This allows for precise measurement of the endogenous compound's concentration in complex matrices, correcting for variations during sample preparation and analysis.

Fluxomics , the study of metabolic reaction rates (fluxes) within a cell, is profoundly enhanced by the use of stable isotope tracers like (2S,3S)-Viridifloric Acid-d7. By introducing the labeled compound into a biological system, researchers can track the incorporation of deuterium into downstream metabolites. This provides a dynamic view of metabolic pathways, enabling the quantification of the rates of synthesis and turnover of various molecules. This approach is crucial for understanding how metabolic networks respond to genetic or environmental perturbations. For instance, by tracing the d7-label, researchers can investigate the biosynthesis of pyrrolizidine (B1209537) alkaloids, for which viridifloric acid is a known precursor.

Interactive Table: Applications of (2S,3S)-Viridifloric Acid-d7 in Omics Technologies

Omics TechnologySpecific Application of (2S,3S)-Viridifloric Acid-d7Research Outcome
Metabolomics Internal Standard for QuantificationAccurate measurement of endogenous viridifloric acid levels.
Fluxomics Isotopic TracerElucidation of biosynthetic pathways and metabolic flux rates.

Development of Novel Analytical Standards and Reference Materials for Natural Product Research

The availability of high-quality analytical standards is a cornerstone of natural product research, ensuring the reliability and reproducibility of experimental results. Deuterated compounds, such as (2S,3S)-Viridifloric Acid-d7, are ideal for this purpose.

The development of (2S,3S)-Viridifloric Acid-d7 as a reference material addresses a critical need for accurate quantification in complex samples. Natural products are often present in intricate mixtures, making their precise measurement challenging. The use of a deuterated internal standard that co-elutes with the analyte of interest during chromatographic separation, yet is clearly distinguishable by mass spectrometry, is the gold standard for quantitative analysis. This stable isotope dilution method minimizes matrix effects and other sources of analytical error.

The availability of such a well-characterized standard facilitates a wide range of research applications, from pharmacokinetic studies of natural products to the quality control of herbal medicines and dietary supplements.

Future Directions in Synthetic Biology for Directed Biosynthesis of Labeled Natural Products

Synthetic biology offers exciting prospects for the sustainable and controlled production of complex natural products and their isotopically labeled analogs. The directed biosynthesis of compounds like (2S,3S)-Viridifloric Acid-d7 in engineered microorganisms is a promising future direction.

By harnessing the power of genetic and metabolic engineering, it is possible to design and construct microbial cell factories capable of producing specific labeled compounds. This approach involves the heterologous expression of biosynthetic genes from the natural producing organism and providing a labeled precursor, such as a deuterated amino acid, in the growth medium. This would enable the production of (2S,3S)-Viridifloric Acid-d7 in a controlled and scalable manner, reducing the reliance on complex and often low-yielding chemical syntheses.

Future research in this area will likely focus on optimizing the engineered metabolic pathways to increase the yield and isotopic enrichment of the target compound. This could involve fine-tuning gene expression, eliminating competing metabolic pathways, and improving the uptake and utilization of the labeled precursors. The ability to produce a variety of specifically labeled natural products through synthetic biology will undoubtedly accelerate research in many areas of the life sciences.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing (2S,3S)-Viridifloric Acid-d7?

  • Methodology : Synthesis typically involves deuterium incorporation via catalytic exchange or custom enzymatic reactions. Characterization requires nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., 1^1H, 13^13C, and 2D-NMR) and high-resolution mass spectrometry (HRMS) for isotopic purity validation. Residual proton content should be quantified using 2^2H-NMR or isotope ratio MS .
  • Key Data : Isotopic enrichment ≥98% is critical; deviations may skew tracer studies.

Q. Which analytical methods are recommended for quantifying (2S,3S)-Viridifloric Acid-d7 in biological matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., butyric acid-D7) to correct for matrix effects. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–100 ng/mL). Deproteination with sulfosalicylic acid and derivatization (e.g., 3-NPH.HCl) enhance sensitivity for short-chain acids .
  • Validation Metrics : Include intraday/interday precision (<15% RSD), recovery rates (80–120%), and limits of detection (LOD < 0.05 ng/mL).

Q. What are the optimal storage conditions for (2S,3S)-Viridifloric Acid-d7 to ensure stability?

  • Methodology : Store lyophilized samples at –80°C in inert atmospheres (argon). In solution, avoid aqueous buffers with pH >7.0 to minimize deuterium exchange. Stability studies using accelerated degradation (e.g., 40°C/75% RH) confirm shelf-life .

Advanced Research Questions

Q. How does deuteration alter the pharmacokinetic properties of (2S,3S)-Viridifloric Acid compared to its non-deuterated form?

  • Experimental Design : Conduct comparative in vitro assays (e.g., microsomal stability, plasma protein binding) and in vivo rodent studies. Monitor t1/2t_{1/2}, CmaxC_{max}, and AUC using LC-HRAM-MS. Isotopic effects may reduce metabolic clearance due to stronger C–D bonds, but steric hindrance could offset benefits .
  • Data Contradictions : Conflicting reports on hepatic extraction ratios (e.g., 20% higher in deuterated vs. 8% lower in some models) require cross-validation with isotopologue-specific assays .

Q. How can researchers mitigate isotopic interference when using (2S,3S)-Viridifloric Acid-d7 in metabolic pathway studies?

  • Methodology : Employ chromatographic separation (e.g., UPLC with HILIC columns) to resolve deuterated and protonated metabolites. Use stable isotope-resolved metabolomics (SIRM) and 2^2H-labeled tracers to track positional labeling. Include extraction blanks and QC samples to identify background signals .
  • Pitfalls : Endogenous deuterium in lipids or water may confound results; use 2^2H-depleted media in cell cultures.

Q. What experimental strategies resolve contradictory data on the compound’s role in microbial biosynthesis pathways?

  • Methodology : Combine isotopic tracing with genetic knockout models (e.g., CRISPR-Cas9 in Streptomyces spp.) to isolate pathway contributions. Orthogonal validation via 13^{13}C flux analysis or RNA-seq can clarify enzyme-specific activity .
  • Case Study : Discrepancies in viridifloric acid synthase activity (e.g., 30% variance between LC-MS and radiometric assays) highlight the need for multi-platform validation .

Q. How should researchers design dose-response studies to evaluate isotopic effects in vivo?

  • Experimental Design : Use a crossover study with escalating deuterated:protonated ratios (e.g., 0%, 25%, 50%, 75%, 100%). Monitor tissue-specific isotope incorporation via MALDI imaging or nanoDESI-MS. Statistical models (e.g., ANOVA with Tukey post hoc) assess nonlinear dose dependencies .

Q. What are the common pitfalls in tracer studies using (2S,3S)-Viridifloric Acid-d7, and how can they be avoided?

  • Key Issues :

  • Isotopic Exchange: Preclude by using non-aqueous solvents in sample prep.
  • Carryover Contamination: Implement column washing protocols with 90% acetonitrile/0.1% formic acid.
  • Matrix Effects: Normalize using deuterated internal standards matched by retention time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.